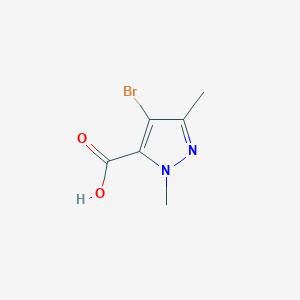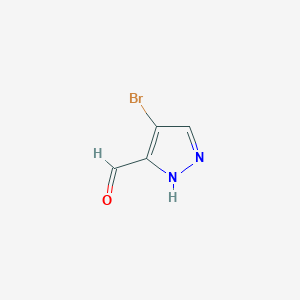
Acide 2-bromo-3-méthylbenzoïque
Vue d'ensemble
Description
2-Bromo-4-nitrotoluene is formed as an intermediate during the synthesis of 2-bromo-3-methylbenzoic acid. 2-Bromo-3-methylbenzoic acid can be obtained from 2-bromo-4-nitrotoluene via Von-Richter reaction.
Applications De Recherche Scientifique
Synthèse de l'acide N-phényl-3-méthylanthranilique
L'acide 2-bromo-3-méthylbenzoïque peut être utilisé pour synthétiser l'acide N-phényl-3-méthylanthranilique via une réaction d'amination catalysée par le cuivre avec de l'aniline . Cette réaction est chémio- et régiosélective, éliminant le besoin de protection acide et produisant des dérivés d'acide anthranilique N-aryle et N-alkyle avec un rendement pouvant atteindre 99% .
Intermédiaire en synthèse organique
L'this compound est formé comme intermédiaire lors de la synthèse du 2-bromo-4-nitrotoluène . Cet intermédiaire peut être obtenu à partir du 2-bromo-4-nitrotoluène via la réaction de Von-Richter .
Synthèse de la 4-(bromoacétyl)isoindoline-1-one
L'acide 3-bromo-2-méthylbenzoïque, un composé similaire à l'this compound, peut être utilisé pour synthétiser la 4-(bromoacétyl)isoindoline-1-one . Ce composé a des applications potentielles dans le développement de divers composés biologiquement actifs.
Préparation des isocoumarines
L'acide 3-bromo-2-méthylbenzoïque peut également être utilisé dans la préparation des isocoumarines . Les isocoumarines sont un type de composé organique qui a été étudié pour ses activités biologiques potentielles.
Synthèse des agonistes des récepteurs β2 adrénergiques
L'acide 3-bromo-2-méthylbenzoïque est utilisé dans la préparation des agonistes des récepteurs β2 adrénergiques . Ces agonistes sont utilisés dans le traitement de conditions comme l'asthme et la BPCO.
Préparation des inhibiteurs d'entrée du VIH-1
L'acide 3-bromo-2-méthylbenzoïque est également utilisé dans la préparation des inhibiteurs d'entrée du VIH-1 . Ces inhibiteurs peuvent empêcher le virus VIH-1 d'entrer dans les cellules hôtes, empêchant ainsi l'infection.
Safety and Hazards
2-Bromo-3-methylbenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is advised .
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRTWJCYIWGKCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370813 | |
| Record name | 2-Bromo-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53663-39-1 | |
| Record name | 2-Bromo-3-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53663-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic routes for obtaining 2-bromo-3-methylbenzoic acid?
A1: The research outlines two distinct synthesis pathways for 2-bromo-3-methylbenzoic acid:
- Direct Oxidation: Aqueous sodium dichromate can oxidize 2-bromo-m-xylene under carbon dioxide pressure, yielding 2-bromoisophthalic acid. []
- Multi-Step Synthesis: This approach involves the NBS-bromination of 2-bromo-m-xylene, followed by Sommelet oxidation to an aldehyde intermediate. A final potassium permanganate oxidation yields 2-bromo-3-methylbenzoic acid. []
Q2: What is the role of 2-bromo-4-nitrotoluene in the synthesis of 2-bromo-3-methylbenzoic acid?
A2: While not explicitly described in the provided abstract, 2-bromo-4-nitrotoluene likely serves as a precursor in the synthesis of 2-bromo-3-methylbenzoic acid. [] Further synthetic steps, such as nitro group reduction followed by oxidation of the methyl group, would be required to obtain the final product.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B1273079.png)


![1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole](/img/structure/B1273090.png)




![2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1273097.png)

